1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-cyclopropyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-3-11-12(5-1-2-5)7(6)9-4-10-8/h3-5H,1-2H2,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLXJCPRTLLHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of 5-amino-4-cyano-pyrazole with aromatic aldehydes in the presence of sodium hydroxide using water as the reaction medium . This one-pot cyclization method is efficient and rapid, providing a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a bicyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is with a molecular weight of 196.16 g/mol. The compound's structure allows for various modifications that can enhance its biological activity.
Antimicrobial Applications
Recent studies have highlighted the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which exhibited significant antimicrobial activity against various bacterial and fungal strains. For instance:
- A series of derivatives were synthesized and tested for their in vitro antimicrobial efficacy. Compounds such as 2e, 2f, and 2g demonstrated considerable activity compared to standard antimicrobial agents .
- The synthesis involved cyclization reactions with ortho-amino esters and nitriles under different conditions, including microwave-assisted methods. This approach not only improved yields but also facilitated the discovery of compounds with enhanced antimicrobial properties .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored extensively:
- A study focused on synthesizing various derivatives that were evaluated for their anti-inflammatory effects. The results indicated that some compounds significantly reduced inflammation in animal models when compared to traditional anti-inflammatory drugs like Diclofenac .
- These compounds were characterized through spectral analysis and pharmacological testing, revealing lower toxicity profiles while maintaining efficacy against inflammation .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Some derivatives have been reported to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For example, Ibrutinib, a related compound derived from this scaffold, has shown effectiveness in treating chronic lymphocytic leukemia by inhibiting Bruton's tyrosine kinase .
- The mechanistic studies suggest that these compounds may induce apoptosis in cancer cells while disrupting their ability to adhere to supportive microenvironments .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of these enzymes, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituents at the N1, C3, and C6 positions. Below is a detailed comparison of 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one with structurally related analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Findings
Antitumor Activity :
- The 3,6-dimethyl-1-phenyl derivative (IC₅₀ = 11 µM against MCF-7 cells) highlights the importance of aryl and alkyl substituents for potency .
- The 2-chloroethyl analogue’s activity is attributed to its purine-mimetic structure, interfering with nucleotide metabolism .
- Cyclopropyl Advantage : The cyclopropyl group’s rigidity and lipophilicity may improve metabolic stability compared to bulkier substituents (e.g., tert-butyl in ) .
Halogen Effects: Fluorophenyl () and chlorophenyl () groups increase lipophilicity, aiding membrane permeability .
Synthetic Accessibility :
- The cyclopropyl derivative is commercially available (CAS: 1429233-51-1), indicating robust synthetic routes, likely via cyclopropanation of precursor pyrazoles .
Biological Activity
1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula: C₈H₈N₄O
- Molecular Weight: 164.18 g/mol
This compound features a bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: These compounds may modulate inflammatory pathways.
- Antimicrobial Properties: Certain pyrazole derivatives have demonstrated antibacterial and antifungal activity.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Many pyrazolo[3,4-d]pyrimidines act as inhibitors of various kinases involved in cancer progression.
- Modulation of Apoptosis: They can influence apoptotic pathways in cancer cells.
- Anti-inflammatory Pathways: These compounds may inhibit pro-inflammatory cytokines and pathways.
Antitumor Activity
A study published in European Journal of Medicinal Chemistry evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antitumor efficacy. The study found that specific modifications to the core structure enhanced potency against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 12.5 | Breast |
| Derivative A | 8.0 | Lung |
| Derivative B | 15.0 | Colon |
Anti-inflammatory Effects
Research highlighted in Molecules demonstrated that pyrazolo[3,4-d]pyrimidines could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
Antimicrobial Properties
A recent investigation into the antimicrobial effects of various pyrazole derivatives reported significant inhibition against pathogenic bacteria and fungi. The study indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Q & A
Basic: What are the optimal synthetic routes for 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis typically involves multi-step condensation reactions between pyrazole and pyrimidine precursors. A common approach includes:
- Step 1: Cyclopropane introduction via alkylation of pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Cyclization with chlorinated pyrimidine derivatives using catalysts like Pd(OAc)₂ or CuI to form the fused core .
- Optimization: Yield improvements (≥70%) are achieved by controlling temperature (60–100°C), solvent polarity (DMF > DMSO), and catalyst loading (5–10 mol%). Continuous-flow reactors enhance reproducibility .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
Answer:
Structural validation requires:
- NMR Spectroscopy: ¹H/¹³C NMR confirms cyclopropane integration (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) and pyrazolo-pyrimidine core signals .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., C–N bond lengths ~1.34 Å in the pyrimidine ring) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 245.0934 for C₁₀H₁₀N₄O⁺) .
Advanced: What is the hypothesized mechanism of action for this compound in kinase inhibition, and how can target engagement be experimentally confirmed?
Answer:
The compound acts as a competitive ATP-binding site inhibitor in kinases (e.g., JAK2 or Aurora A). Methodological validation includes:
- Biochemical Assays: IC₅₀ determination via radiometric kinase assays (e.g., 0.5–2 µM in JAK2 inhibition) .
- Cellular Target Engagement: Western blotting for phosphorylated substrates (e.g., STAT3 in cancer cell lines) .
- Computational Docking: Molecular docking (AutoDock Vina) predicts binding poses with ∆G ≤ -8.5 kcal/mol .
Advanced: How do structural modifications (e.g., substituents at N1 or C6) influence bioactivity, and what SAR trends are observed?
Answer:
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| N1 (Cyclopropyl) | Bulky groups (e.g., cyclopropyl vs. methyl) | ↑ Kinase selectivity due to steric hindrance | |
| C6 | Electron-withdrawing groups (Cl, F) | ↑ Anticancer potency (IC₅₀ reduced by 30–50%) | |
| C4 (Oxo group) | Replacement with thioether | ↓ Solubility but ↑ metabolic stability |
Advanced: How should researchers address contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from:
- Cell Line Variability: Test in ≥3 cell lines (e.g., HCT-116 vs. MCF-7) with matched genetic backgrounds .
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Pharmacokinetic Confounders: Measure intracellular drug levels via LC-MS to rule out bioavailability issues .
Basic: What analytical methods ensure purity and stability during in vitro assays?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors degradation (RT = 8.2 min) .
- LC-MS/MS: Quantifies degradation products (e.g., hydrolyzed cyclopropane) under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA): Confirms thermal stability up to 200°C .
Advanced: How can computational modeling predict off-target effects or toxicity?
Answer:
- Pharmacophore Screening: Compare against Tox21 database to flag CYP450 or hERG channel interactions .
- Molecular Dynamics (MD): Simulate binding to serum albumin (≥50 ns trajectories) to predict plasma protein binding .
- ADMET Predictors: Use SwissADME to estimate logP (2.1–2.5) and BBB permeability .
Basic: What solubility challenges exist for this compound, and how can formulations address them?
Answer:
- Aqueous Solubility: <10 µg/mL at pH 7.4 (logP ~2.3) .
- Formulation Strategies:
Advanced: What in vivo pharmacokinetic parameters should be prioritized for translational studies?
Answer:
- Half-life (t₁/₂): Aim for ≥4 hours (rodents) via subcutaneous dosing .
- Metabolic Pathways: CYP3A4-mediated oxidation (major) and glucuronidation (minor); monitor via liver microsome assays .
- Tissue Distribution: Brain-to-plasma ratio >0.3 for CNS targets .
Advanced: How can target selectivity be validated against related kinases?
Answer:
- Kinase Profiling Panels: Screen against 50+ kinases (DiscoverX) to calculate selectivity scores (S(10) ≥ 0.01) .
- CRISPR Knockout Models: Validate on-target effects in kinase-deleted cell lines .
- Covalent Binding Assays: Use biotinylated probes for pull-down/Western blot confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
